Paspalinine
Overview
Description
Paspalinine is a tremorgenic mycotoxin found in fungi of the genera Penicillium and Aspergillus . It may be found in contaminated cereal crops such as oats, barley, millet, corn, and rice . Tremorgenic mycotoxins affect central nervous system activity and have been implicated in a number of neurologic diseases of cattle collectively known as "staggers syndromes" .
Synthesis Analysis
The total synthesis of this compound has been achieved by several research groups . In 2012, a concise total synthesis of a paspalane-type indole diterpenoid, namely this compound, was developed by creating a highly efficient indole ring formation protocol .Molecular Structure Analysis
This compound has a molecular formula of C27H31NO4 . It belongs to the class of organic compounds known as naphthopyrans, which are compounds containing a pyran ring fused to a naphthalene moiety .Chemical Reactions Analysis
This compound and its derivatives demonstrate potent activity as potassium channel antagonists . This suggests that they can be regarded as potential lead compounds for the therapeutic treatment of neurological disorders and glaucoma .Physical and Chemical Properties Analysis
This compound has an average molecular mass of 433.539 g/mol and a monoisotopic mass of 433.225 g/mol . It has a complex molecular structure with multiple ring systems .Scientific Research Applications
Anti-Insect Activity
Paspalinine derivatives have demonstrated significant anti-insectan activity. Specifically, 14-Hydroxythis compound and 14-(N,N-Dimethyl-L-valyloxy)paspaline, isolated from the sclerotia of Aspergillus nomius, caused a substantial reduction in weight gain in Helicoverpa zea (corn earworm) in assays at certain concentrations (Staub et al., 1993).
Neurological and Pharmacological Effects
This compound is known for its tremorgenic effects, particularly in causing neurological disorders like “paspalum staggers” in domestic animals. It is part of a family of natural products exhibiting a range of biological properties, including insecticidal, mitoinhibitory, and anti-MRSA activities. The complex polycyclic ring system of these indole diterpenoids has been a subject of extensive study, including their biosynthesis and action mechanism (Enomoto et al., 2012).
Synthesis and Structure Studies
This compound’s complex molecular architecture has attracted attention in synthetic organic chemistry. Recent advances in its total synthesis have been made, exploring its unique molecular structure and biological activities. These synthetic efforts have provided insights into the structure-activity relationships of this compound (Enomoto, 2021).
Mycotoxin Research
This compound-derived indole diterpenes are structurally complex mycotoxins with tremorgenic activity. The synthesis of these compounds, including paspalicine and this compound-13-ene, has implications for understanding the bioactivity of these agriculturally and pharmacologically important compounds (Guo et al., 2021).
Inhibition of Potassium Channels
This compound and related tremorgenic indole alkaloids have been shown to inhibit smooth muscle high-conductance calcium-activated potassium channels. This inhibition could be a potential explanation for some of their pharmacological properties, although tremorgenicity may not be directly related to this channel block (Knaus et al., 1994).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c1-23(2)22-19(29)14-20-26(30)10-9-15-13-17-16-7-5-6-8-18(16)28-21(17)25(15,4)24(26,3)11-12-27(20,31-22)32-23/h5-8,14-15,22,28,30H,9-13H2,1-4H3/t15-,22-,24+,25+,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTIXFRJAOKMRK-SAMRHTEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(=O)C=C3C4(CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63722-91-8 | |
Record name | (3R,5bS,7aS,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-Dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6′,7′:6,7]indeno[1,2-b]indol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63722-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paspalinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063722918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PASPALININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D97Q5DS722 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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